molecular formula C5HCl2F3N2S B6326095 5-(Dichloromethylthio)-2,4,6-trifluoropyrimidine, 90% CAS No. 2088945-83-7

5-(Dichloromethylthio)-2,4,6-trifluoropyrimidine, 90%

Cat. No. B6326095
CAS RN: 2088945-83-7
M. Wt: 249.04 g/mol
InChI Key: PGNCQYATIOERRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dichloromethylthio)-2,4,6-trifluoropyrimidine, 90% (5-DCMT-2,4,6-TFP) is a chemical compound that has been used in a wide range of scientific research applications. It is a versatile compound that can be used in synthesis reactions, as a reagent in biochemical and physiological studies, and as a catalyst in industrial processes.

Scientific Research Applications

5-DCMT-2,4,6-TFP has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, it has been used as a reagent to synthesize a variety of compounds, including heterocyclic compounds, aromatics, and pharmaceuticals. In biochemistry, it has been used as a reagent to study the structure and function of proteins and other biomolecules. In pharmaceutical research, it has been used as a reagent to synthesize drugs and to study their pharmacological properties.

Mechanism of Action

The mechanism of action of 5-DCMT-2,4,6-TFP is not fully understood. However, it is believed to act as a catalyst in certain reactions, such as the synthesis of heterocyclic compounds. It is also believed to act as a reagent in biochemical and physiological studies, as it can interact with proteins and other biomolecules to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCMT-2,4,6-TFP are not fully understood. However, it is believed to act as a catalyst in certain reactions, such as the synthesis of heterocyclic compounds, and as a reagent in biochemical and physiological studies, as it can interact with proteins and other biomolecules to alter their structure and function. In addition, it is believed to have antioxidant and anti-inflammatory properties, which may be beneficial in certain medical conditions.
Advantages and Limitations for Laboratory Experiments
The use of 5-DCMT-2,4,6-TFP in laboratory experiments has several advantages and limitations. One advantage is that it is a versatile compound that can be used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In addition, it is relatively easy to synthesize and is stable under a variety of conditions. However, there are some limitations, such as the fact that it is a relatively expensive compound and that it is toxic if inhaled or ingested.

Future Directions

There are several potential future directions for 5-DCMT-2,4,6-TFP. One potential direction is to explore its potential use as a catalyst in industrial processes, such as the synthesis of pharmaceuticals and other compounds. Another potential direction is to further explore its biochemical and physiological effects, as well as its potential antioxidant and anti-inflammatory properties. Finally, it may be useful to explore its potential applications in medical research, such as the development of new drugs or the study of diseases.

Synthesis Methods

5-DCMT-2,4,6-TFP can be synthesized from a variety of starting materials, including dichloromethylthio pyrimidine and 2,4,6-trifluoropyrimidine. The synthesis involves a two-step reaction, with the first step involving the reaction of dichloromethylthio pyrimidine and 2,4,6-trifluoropyrimidine in a 1:1 molar ratio with a base, such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting product with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield 5-DCMT-2,4,6-TFP.

properties

IUPAC Name

5-(dichloromethylsulfanyl)-2,4,6-trifluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2S/c6-4(7)13-1-2(8)11-5(10)12-3(1)9/h4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNCQYATIOERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)SC(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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